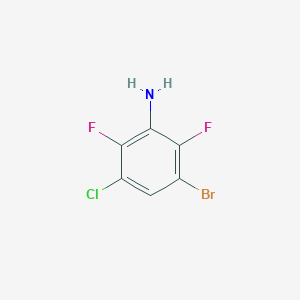
3-Bromo-5-chloro-2,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2,6-difluoroaniline is an organofluorine compound with the molecular formula C6H3BrClF2N It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluoroaniline typically involves halogenation reactions. One common method is the halogenation of 2,6-difluoroaniline, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2,6-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, halogenating agents (e.g., bromine, chlorine), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized aniline derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2,6-difluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 3-Bromo-2-fluoroaniline
- 4-Chloro-2-fluoroaniline
- 4-Bromo-2,3-difluoroaniline
Uniqueness
3-Bromo-5-chloro-2,6-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of multiple halogen atoms allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H3BrClF2N |
|---|---|
Peso molecular |
242.45 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2,6-difluoroaniline |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 |
Clave InChI |
KMXUIZVYVLVJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
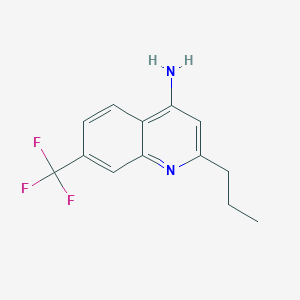

![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
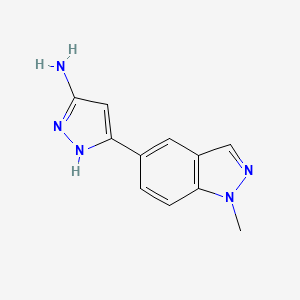
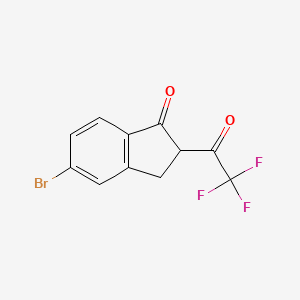

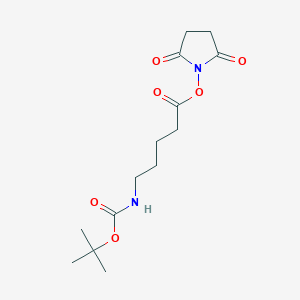
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
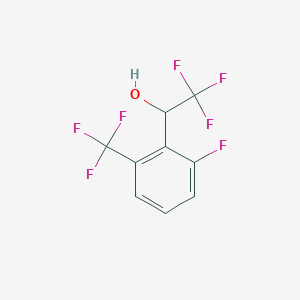
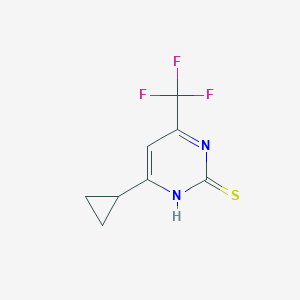
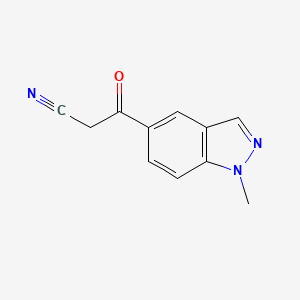
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
